molecular formula C19H18N2O3 B2700751 {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE CAS No. 1794983-64-4

{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE

Cat. No.: B2700751
CAS No.: 1794983-64-4
M. Wt: 322.364
InChI Key: MOBLCDHQRNZOII-UHFFFAOYSA-N
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Description

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3-Cyanobenzoate is a sophisticated small molecule designed for research and development, particularly in medicinal chemistry and pharmaceutical sciences. This compound integrates multiple pharmaceutically relevant functional groups into a single scaffold, making it a versatile intermediate for constructing more complex bioactive molecules. Its molecular architecture features a 3-cyanobenzoate ester linked to a carbamate moiety that incorporates a chiral 1-(4-methylphenyl)ethyl group. The carbamate functional group is widely recognized in drug design for its proteolytic stability, ability to mimic peptide bonds, and capacity to improve a compound's bioavailability and membrane permeability . The presence of both the cyano and ester groups provides distinct sites for chemical modification, enabling researchers to explore diverse structure-activity relationships and develop targeted compound libraries, such as those used in DNA-encoded library (DECL) technologies for hit identification . The primary research application of this compound is as a key chemical building block in the synthesis of potential pharmacologically active molecules. Its structure is particularly relevant for projects targeting enzymes with conserved binding pockets that recognize carboxylate or similar motifs. For instance, the compound's functional groups could be engineered to interact with carboxylate-binding pockets present in various enzyme classes . Furthermore, the carbamate group is a established structural motif in numerous approved therapeutics, including several anticonvulsant and antiepileptic medications . This suggests potential utility in developing novel central nervous system (CNS) active agents, though any such potential must be validated through systematic research. From a structural perspective, the carbamate linkage (-O-CO-NH-) offers greater metabolic stability compared to a typical amide bond, while still maintaining the ability to participate in key hydrogen-bonding interactions with biological targets . The 4-methylphenyl (para-tolyl) group can contribute to hydrophobic interactions within protein binding sites. Researchers can leverage this multi-functional compound in organic synthesis campaigns, fragment-based drug discovery, and the creation of specialized monomers for material science. It is supplied as a high-purity solid and must be stored under appropriate conditions to maintain stability. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment.

Properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-6-8-16(9-7-13)14(2)21-18(22)12-24-19(23)17-5-3-4-15(10-17)11-20/h3-10,14H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBLCDHQRNZOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE typically involves a multi-step process. One common synthetic route includes the reaction of 3-cyanobenzoic acid with 2-oxo-2-((1-(p-tolyl)ethyl)amino)ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyanobenzoate group, where nucleophiles such as amines or thiols replace the cyano group, forming new derivatives.

Scientific Research Applications

{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: Researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which could provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other carbamate esters documented in pesticide chemistry. Below is a comparative analysis based on substituent patterns, inferred applications, and mechanistic hypotheses.

Table 1: Structural and Functional Comparison of Carbamate/Benzoate Derivatives

Compound Name Key Substituents Primary Use Mechanism (Inferred)
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE 3-Cyanobenzoate; 4-methylphenylethyl carbamoyl Likely pesticide (unconfirmed) Potential acetylcholinesterase inhibition or hormone disruption
Chlorpropham (Isopropyl 3-chlorophenylcarbamate) 3-Chlorophenyl; isopropyl carbamate Sprout inhibitor in potatoes Disruption of cell division via microtubule inhibition
Methoprene (Isopropyl (E,E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate) Methoxy-substituted unsaturated ester Insect growth regulator Juvenile hormone analog, preventing larval maturation
Isofenphos (Isopropyl 2-((ethoxy(isopropylamino)phosphinothioyl)oxy)benzoate) Phosphorothioate-benzoate hybrid Organophosphate insecticide Acetylcholinesterase inhibition via phosphorylation

Key Findings:

Substituent-Driven Selectivity: The 3-cyano group in the target compound distinguishes it from chlorpropham (3-chloro) and methoprene (methoxy-unsaturated chain). The 4-methylphenylethyl carbamoyl group introduces steric bulk, which may reduce non-target interactions compared to smaller substituents like isopropyl in isofenphos.

Mechanistic Implications :

  • Unlike methoprene (a hormone mimic), the target compound’s carbamate group suggests acetylcholinesterase inhibition as a plausible mode of action, similar to chlorpropham and isofenphos. However, the absence of a phosphorothioate group (as in isofenphos) likely reduces neurotoxic potency .

Stability and Metabolism: The 3-cyanobenzoate moiety may confer resistance to hydrolytic degradation compared to simpler esters (e.g., isofenphos), extending environmental persistence. This hypothesis aligns with studies showing cyano groups stabilize aromatic systems against enzymatic cleavage .

Biological Activity

The compound {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H18N2O3C_{16}H_{18}N_2O_3 and its structural characteristics that include a carbamoyl group attached to a methyl 3-cyanobenzoate moiety. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer cell proliferation and apoptosis.

  • Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation, which is crucial for cell division. By inhibiting tubulin polymerization, the compound could potentially halt the mitotic process in cancer cells, leading to increased apoptosis .
  • Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce G2/M phase arrest in cancer cells, suggesting that this compound might also exhibit this effect .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activity Findings

Study ReferenceCell LineLC50 (nM)Mechanism of Action
U87 (Glioblastoma)200Microtubule disruption
BE (Neuroblastoma)18.9G2/M phase arrest
SK (Neuroblastoma)>300Induction of apoptosis

Case Studies

  • Anticancer Efficacy : In a study evaluating various derivatives for anticancer properties, this compound exhibited significant cytotoxicity against glioblastoma and neuroblastoma cell lines. The compound's ability to induce apoptosis was confirmed through morphological assessments and flow cytometry analysis .
  • Combination Therapy : When combined with radiation therapy, this compound demonstrated enhanced efficacy in reducing cell viability compared to radiation alone, indicating its potential as a radiosensitizer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the carbamoyl and benzoate moieties via nucleophilic acyl substitution or esterification. Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates .
  • Temperature : Controlled heating (60–80°C) prevents side reactions like hydrolysis of the cyano group .
  • Catalysts : Use of coupling agents (e.g., EDC/HOBt) improves regioselectivity .
  • Purification : HPLC or TLC monitors reaction progress; column chromatography isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they identify?

  • Methodological Answer :

  • NMR Spectroscopy :
  • 1H NMR: Identifies aromatic protons (δ 7.0–8.0 ppm) and the methylphenylethyl group (δ 2.3–2.5 ppm for CH3) .
  • 13C NMR: Confirms the carbonyl carbons (ester: ~165 ppm; carbamoyl: ~170 ppm) .
  • IR Spectroscopy : Detects C≡N stretching (2250 cm⁻¹) and ester C=O (1720 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z ~380–400) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the carbamoyl and benzoate moieties to enhance regioselectivity?

  • Methodological Answer :

  • Solvent Optimization : Low-polarity solvents (e.g., THF) reduce competing nucleophilic attack on the cyano group .
  • Catalytic Systems : Pd-mediated cross-coupling or enzyme-catalyzed reactions improve selectivity for the carbamoyl linkage .
  • Kinetic Studies : Monitor intermediate stability via time-resolved NMR to identify rate-limiting steps .
  • Computational Modeling : DFT calculations predict reactive sites and guide solvent/catalyst selection .

Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Assay Standardization : Use isogenic cell lines and consistent IC50 measurement protocols to minimize variability .
  • Structural Analogs : Compare activity of derivatives (e.g., replacing 3-cyano with 3-nitro) to identify critical functional groups .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to reconcile conflicting binding data .

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